

# Physical and chemical properties of (3-Phenyloxetan-3-yl)methanol

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## Compound of Interest

Compound Name: (3-Phenyloxetan-3-yl)methanol

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## An In-depth Technical Guide to (3-Phenyloxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(3-Phenyloxetan-3-yl)methanol** is a unique heterocyclic compound featuring a strained four-membered oxetane ring substituted with both a phenyl and a hydroxymethyl group at the 3-position. The presence of the oxetane moiety, a recognized pharmacophore in modern drug discovery, imparts distinct physicochemical properties that are of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the available physical, chemical, and spectral properties of **(3-Phenyloxetan-3-yl)methanol**, alongside a discussion of its potential relevance in drug development.

### Physicochemical Properties

A summary of the key physical and chemical properties of **(3-Phenyloxetan-3-yl)methanol** is presented below. These properties are crucial for understanding its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	Alfa Chemistry[1]
Molecular Weight	164.20 g/mol	PubChem[2]
Boiling Point	286.4 °C at 760 mmHg	Alfa Chemistry[1]
Density	1.146 g/cm <sup>3</sup>	Alfa Chemistry[1]
Flash Point	129.1 °C	Alfa Chemistry[1]
XLogP3-AA (Calculated)	0.9	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
Topological Polar Surface Area	29.5 Å <sup>2</sup>	PubChem[2]

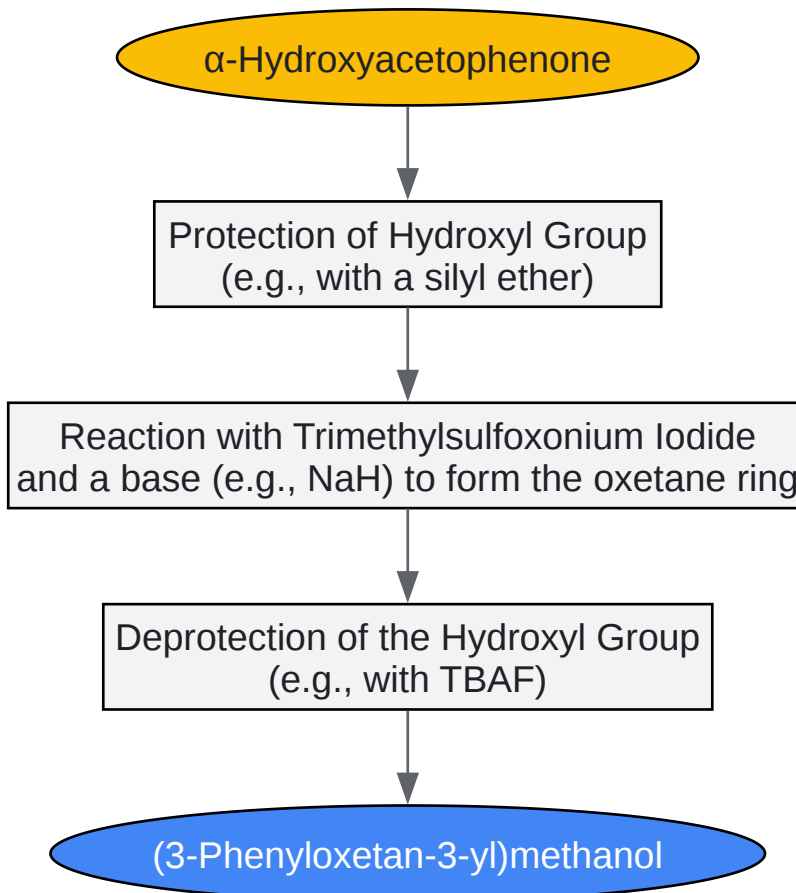
Note: Experimental data for melting point, solubility in various solvents, and pKa are not readily available in the public domain as of the latest search. The XLogP3-AA value is a calculated measure of lipophilicity.

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(3-Phenyloxetan-3-yl)methanol** is not widely published, a plausible synthetic route can be conceptualized based on established oxetane synthesis methodologies. A common approach involves the reaction of a suitable ketone precursor with a sulfoxonium ylide, followed by reduction of a carbonyl group.

A potential synthetic workflow is outlined below:

## Conceptual Synthetic Workflow for (3-Phenyloxetan-3-yl)methanol



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Caption: Conceptual synthetic workflow for **(3-Phenyloxetan-3-yl)methanol**.

Detailed Experimental Protocol (Hypothetical):

A detailed protocol for a related synthesis, such as that of 3-phenyloxetan-2-one, can provide insights into the reaction conditions that might be adapted for the synthesis of **(3-phenyloxetan-3-yl)methanol**[3]. For instance, the formation of the oxetane ring often requires an inert atmosphere and anhydrous solvents. Purification is typically achieved through column chromatography.

## Spectral Data and Characterization

Detailed, experimentally verified spectral data for **(3-Phenyloxetan-3-yl)methanol** are not currently available in public spectral databases. However, based on its structure, the following characteristic signals can be predicted for its NMR and IR spectra.

### Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Data

- $^1\text{H}$  NMR: The spectrum would be expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The methylene protons of the oxetane ring would likely appear as multiplets in the upfield region, and the protons of the hydroxymethyl group would also be present. The hydroxyl proton signal would be a singlet, and its chemical shift would be dependent on the solvent and concentration.
- $^{13}\text{C}$  NMR: The spectrum would show signals for the carbon atoms of the phenyl group, the quaternary carbon of the oxetane ring attached to the phenyl and hydroxymethyl groups, the methylene carbons of the oxetane ring, and the carbon of the hydroxymethyl group.

### Predicted FT-IR Data

The FT-IR spectrum of **(3-Phenyloxetan-3-yl)methanol** would be expected to exhibit the following characteristic absorption bands:

- A broad band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  corresponding to the O-H stretching vibration of the hydroxyl group.
- C-H stretching vibrations for the aromatic and aliphatic portions of the molecule around  $2850\text{-}3100\text{ cm}^{-1}$ .
- C-O stretching vibrations for the ether linkage in the oxetane ring and the alcohol, typically in the  $1000\text{-}1300\text{ cm}^{-1}$  region.
- Aromatic C=C stretching vibrations in the  $1450\text{-}1600\text{ cm}^{-1}$  region.

### Predicted Mass Spectrometry Data

In a mass spectrum, the molecular ion peak  $[\text{M}]^+$  for **(3-Phenyloxetan-3-yl)methanol** would be expected at  $m/z = 164$ . Common fragmentation patterns for alcohols include the loss of a water

molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.

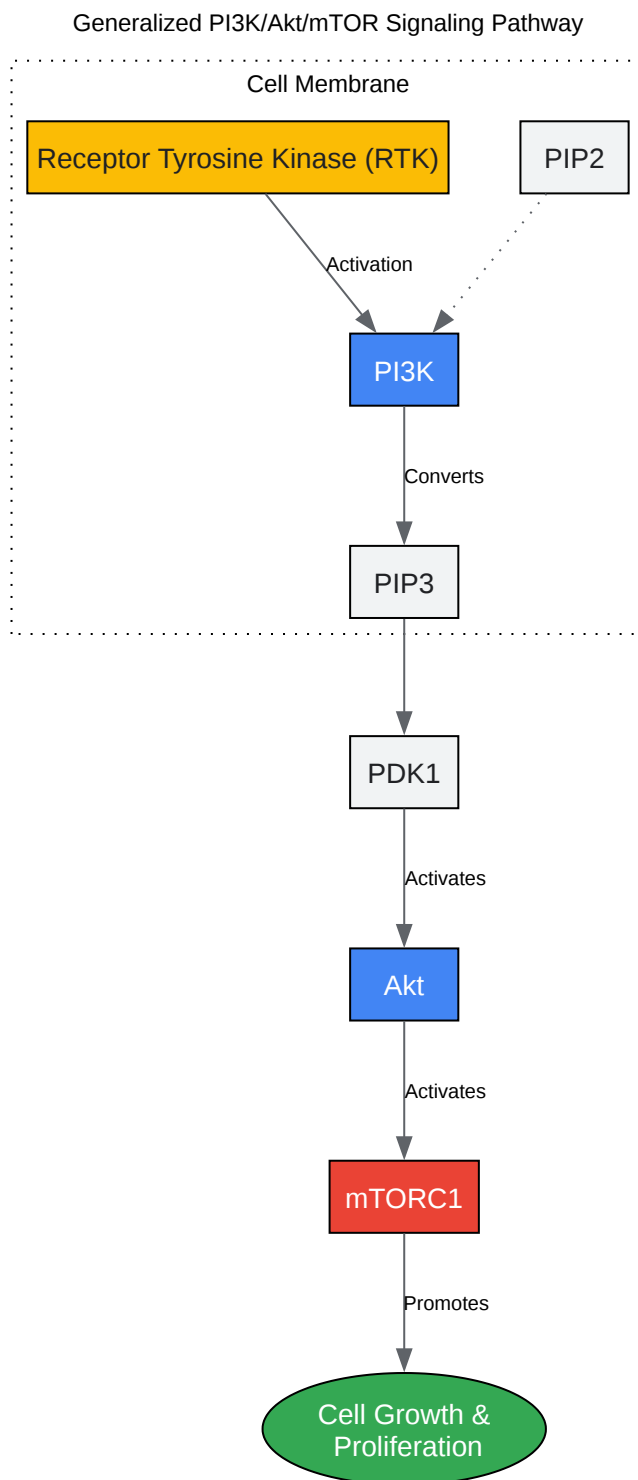
## Biological Activity and Signaling Pathways

As of the current literature survey, there are no specific studies detailing the biological activity or the signaling pathways directly modulated by **(3-Phenyloxetan-3-yl)methanol**. However, the oxetane ring is a prominent feature in several biologically active compounds and approved drugs, suggesting potential areas of investigation for this molecule.

Oxetane-containing compounds have been identified as inhibitors of various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway[4][5]. The incorporation of an oxetane motif can improve metabolic stability, aqueous solubility, and other pharmacokinetic properties of drug candidates[6].

Given the structural similarity of the phenyl and hydroxyl groups to moieties found in other biologically active molecules, **(3-phenyloxetan-3-yl)methanol** could be a candidate for screening in various assays, including those targeting kinases or other enzymes where a rigid scaffold with a hydrogen-bonding group is beneficial.

The diagram below illustrates a generalized PI3K/Akt/mTOR signaling pathway, which is a common target for oxetane-containing compounds in cancer drug discovery.



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Caption: Generalized PI3K/Akt/mTOR signaling pathway.

## Conclusion

**(3-Phenyloxetan-3-yl)methanol** presents an intriguing scaffold for medicinal chemistry exploration due to the presence of the strained and polar oxetane ring. While a comprehensive experimental characterization of this compound is not yet publicly available, this guide provides a summary of its known properties and predictive insights into its synthesis and spectral characteristics. The established importance of the oxetane motif in drug discovery suggests that **(3-phenyloxetan-3-yl)methanol** and its derivatives could be valuable candidates for biological screening in various therapeutic areas, particularly in oncology where modulation of key signaling pathways is a primary strategy. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this promising molecule.

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